molecular formula C10H6F4O2 B1352610 3-Fluoro-4-(trifluoromethyl)cinnamic acid CAS No. 231291-13-7

3-Fluoro-4-(trifluoromethyl)cinnamic acid

Katalognummer B1352610
CAS-Nummer: 231291-13-7
Molekulargewicht: 234.15 g/mol
InChI-Schlüssel: LUEWWWLVURRLNN-DUXPYHPUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“3-Fluoro-4-(trifluoromethyl)cinnamic acid” is a chemical compound with the CAS Number: 231291-13-7. Its molecular weight is 234.15 . It is a member of the class of (trifluoromethyl)benzenes consisting of trans-cinnamic acid having a trifluoromethyl substituent at the meta-position .


Molecular Structure Analysis

The molecular structure of “3-Fluoro-4-(trifluoromethyl)cinnamic acid” is represented by the linear formula C10H6F4O2 . The InChI code is 1S/C10H6F4O2/c11-8-5-6 (2-4-9 (15)16)1-3-7 (8)10 (12,13)14/h1-5H, (H,15,16)/b4-2+ .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Fluoro-4-(trifluoromethyl)cinnamic acid” include a molecular weight of 234.15 . The compound is characterized by the presence of O–H⋯O hydrogen bonding and C–H⋯O interactions .

Wissenschaftliche Forschungsanwendungen

Application 1: Treatment of Resistant Bacterial Infections

  • Summary of the Application : This compound has been used in the synthesis of anilides of 3-(trifluoromethyl)cinnamic acid and 4-(trifluoromethyl)cinnamic acid, which have shown potential for the treatment of resistant bacterial infections .
  • Methods of Application : The anilides were prepared by microwave-assisted synthesis . They were then tested against reference strains Staphylococcus aureus ATCC 29213 and Enterococcus faecalis ATCC 29212 and resistant clinical isolates of methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecalis (VRE) .
  • Results or Outcomes : Some compounds showed antistaphylococcal (MICs/MBCs 0.15–5.57 µM) as well as anti-enterococcal (MICs/MBCs 2.34–44.5 µM) activity .

Application 2: Synthesis of Cinacalcet

  • Summary of the Application : 3-(Trifluoromethyl)cinnamic acid has been used in the synthesis of cinacalcet , a drug used to treat secondary hyperparathyroidism in patients with chronic kidney disease on dialysis, and hypercalcemia in patients with parathyroid carcinoma.
  • Results or Outcomes : The outcome of this application is the production of cinacalcet .

Application 3: Laboratory Chemicals

  • Summary of the Application : This compound is used as a laboratory chemical .
  • Results or Outcomes : The outcome of this application is the production of various chemical substances in the laboratory .

Application 4: Scientific Research and Development

  • Summary of the Application : This compound is used in scientific research and development .
  • Results or Outcomes : The outcome of this application is the advancement of scientific knowledge in various fields .

Application 5: Internal Standard for HPLC

  • Summary of the Application : This compound has been employed as an internal standard for the determination of A77 1726 (2-cyano-3-hydroxy- N - [4- (trifluoromethyl)phenyl]-2-butenamide) in plasma by HPLC .
  • Results or Outcomes : The outcome of this application is the accurate determination of A77 1726 in plasma .

Safety And Hazards

The safety data sheet for a related compound, “4-Fluoro-3-(trifluoromethyl)cinnamic acid”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Zukünftige Richtungen

While specific future directions for “3-Fluoro-4-(trifluoromethyl)cinnamic acid” are not mentioned, research on related compounds suggests potential applications in the treatment of resistant bacterial infections .

Eigenschaften

IUPAC Name

(E)-3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F4O2/c11-8-5-6(2-4-9(15)16)1-3-7(8)10(12,13)14/h1-5H,(H,15,16)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUEWWWLVURRLNN-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80420681
Record name 3-Fluoro-4-(trifluoromethyl)cinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(trifluoromethyl)cinnamic acid

CAS RN

231291-13-7
Record name 3-Fluoro-4-(trifluoromethyl)cinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 231291-13-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

According to the previously described general procedure (GP1), Knoevenagel condensation (75° C.; 3h20) between 3-fluoro-4-trifluoromethyl-benzaldehyde (9.000 g; 46.848 mmol) and malonic acid (9.262 g; 89.012 mmol) gave the product 3-(3-fluoro-4-trifluoromethyl-phenyl)-acrylic acid as a colorless solid (9.520 g; 87%). LC-MS: tR=0.90 min; [M+H]+: no ionisation.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
9.262 g
Type
reactant
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.